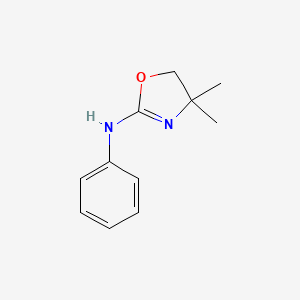![molecular formula C10H9BrO3 B14353609 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole CAS No. 92737-68-3](/img/structure/B14353609.png)
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole is an organic compound that features a bromine atom, an oxirane (epoxide) ring, and a benzodioxole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole typically involves the following steps:
Epoxidation: The formation of the oxirane ring can be accomplished by reacting an appropriate alkene precursor with a peracid, such as m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Epoxide Ring Opening: The oxirane ring can be opened by nucleophiles, leading to the formation of diols or other functionalized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Epoxide Ring Opening: Reagents such as water, alcohols, or amines can be used under acidic or basic conditions to open the epoxide ring.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzodioxoles with various functional groups replacing the bromine atom.
Epoxide Ring Opening: Products include diols or other functionalized derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Its structural features make it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxirane ring can react with nucleophilic sites in biological molecules, potentially leading to covalent modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2H-1,3-benzodioxole: Lacks the oxirane ring but shares the benzodioxole and bromine moieties.
4-[(Oxiran-2-yl)methyl]-2H-1,3-benzodioxole: Lacks the bromine atom but contains the oxirane and benzodioxole moieties.
Propriétés
Numéro CAS |
92737-68-3 |
|---|---|
Formule moléculaire |
C10H9BrO3 |
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
5-bromo-4-(oxiran-2-ylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C10H9BrO3/c11-8-1-2-9-10(14-5-13-9)7(8)3-6-4-12-6/h1-2,6H,3-5H2 |
Clé InChI |
RCJVATTWQDZNQM-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=C(C=CC3=C2OCO3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


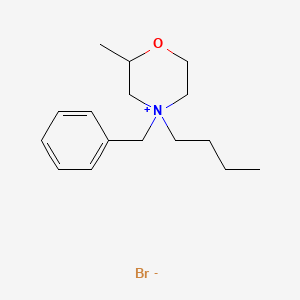


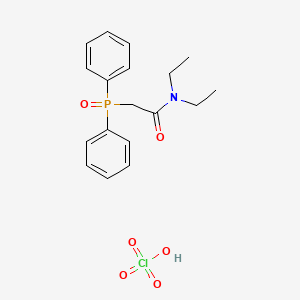
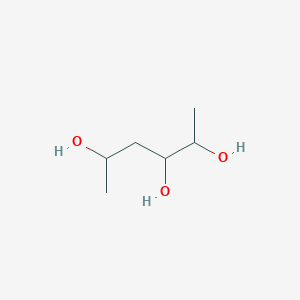

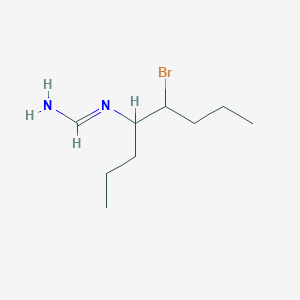
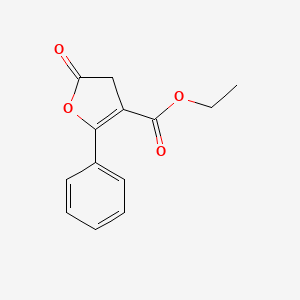
![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)

![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)
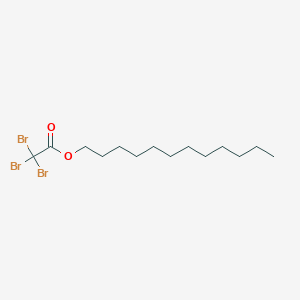
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
